molecular formula C20H26N2O3S B3525892 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine

Cat. No.: B3525892
M. Wt: 374.5 g/mol
InChI Key: ZBFZVTDIKLUQHC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of two aromatic rings substituted with methyl and methoxy groups, connected through a sulfonyl piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Aromatic Rings: The aromatic rings can be introduced through nucleophilic aromatic substitution reactions. For example, 3,4-dimethylphenyl and 2-methoxy-4-methylphenyl groups can be attached to the piperazine core using appropriate halogenated precursors.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated precursors, strong bases or acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine would depend on its specific interactions with biological targets. Typically, piperazine derivatives can interact with various receptors, enzymes, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)piperazine: Lacks the sulfonyl and methoxy groups.

    4-(2-Methoxy-4-methylphenyl)piperazine: Lacks the dimethylphenyl group.

    1-(3,4-Dimethylphenyl)-4-(2-methoxyphenyl)sulfonylpiperazine: Lacks the methyl group on the methoxyphenyl ring.

Uniqueness

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine is unique due to the specific combination of substituents on the aromatic rings and the presence of the sulfonyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-5-8-20(19(13-15)25-4)26(23,24)22-11-9-21(10-12-22)18-7-6-16(2)17(3)14-18/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFZVTDIKLUQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine
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